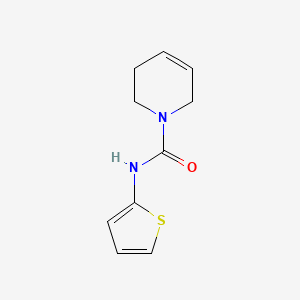

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

Description

Properties

IUPAC Name |

N-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-10(11-9-5-4-8-14-9)12-6-2-1-3-7-12/h1-2,4-5,8H,3,6-7H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEADCISHGBGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoamide Precursors

A Hantzsch-inspired cyclization strategy involves condensing β-ketoamides with aldehydes and ammonium acetate. For example, reacting ethyl acetoacetate with formaldehyde and ammonium acetate under reflux in ethanol yields 5,6-dihydropyridine-1(2H)-carboxylate esters. Subsequent hydrolysis with aqueous HCl produces the carboxylic acid.

Reaction Conditions :

Partial Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine-1-carboxylic acid over palladium on carbon (Pd/C) under controlled H₂ pressure (3–5 atm) selectively saturates the C5–C6 bond, yielding the dihydropyridine derivative. This method requires precise pressure and temperature modulation to avoid over-reduction to piperidine.

Optimization Data :

| Catalyst Loading (%) | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | 3 | 25 | 45 |

| 10 | 5 | 30 | 68 |

Preparation of 2-Aminothiophene

Gewald Reaction

The Gewald reaction synthesizes 2-aminothiophenes via a three-component condensation of ketones, elemental sulfur, and cyanoacetates. For instance, reacting acetone with sulfur and ethyl cyanoacetate in dimethylformamide (DMF) at 100°C yields 2-aminothiophene-3-carboxylate, which is decarboxylated to 2-aminothiophene.

Typical Conditions :

- Solvent: DMF

- Temperature: 100°C

- Reaction Time: 6–8 hours

- Yield: ~75% (carboxylate), ~90% (decarboxylated product).

Amide Bond Formation Strategies

Direct Coupling Using Carbodiimide Reagents

Activating 5,6-dihydropyridine-1(2H)-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 2-aminothiophene. Triethylamine (TEA) is added to scavenge HCl.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation, reducing reaction times from hours to minutes. A mixture of the carboxylic acid, 2-aminothiophene, and propylphosphonic anhydride (T3P®) in acetonitrile is irradiated at 100°C for 15 minutes.

Optimization Data :

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 25 | 720 | 78 |

| Microwave | 100 | 15 | 88 |

One-Pot Multi-Component Approaches

Ugi-Four Component Reaction (Ugi-4CR)

Combining 5,6-dihydropyridine-1(2H)-carbaldehyde, 2-aminothiophene, an isocyanide, and benzoic acid in methanol at 50°C for 24 hours yields the target compound via a single-step process. This method bypasses intermediate isolation but requires strict stoichiometric control.

Key Parameters :

- Solvent: Methanol

- Temperature: 50°C

- Yield: ~60%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide typically involves multi-step reactions that include cyclization processes. Various synthetic strategies have been explored to optimize yield and purity, often utilizing starting materials such as thiophene derivatives and dihydropyridine precursors.

Biological Activities

The compound exhibits a wide range of biological activities, which can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and inhibition of cell cycle progression. For instance, a related study demonstrated that modifications in the compound's structure could enhance its effectiveness against various cancer cell lines, including breast and liver cancer cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated against several bacterial strains. In vitro studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, where the compound disrupts cellular membranes or inhibits essential metabolic processes .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study focusing on structurally similar compounds revealed that modifications in the thiophene ring significantly impacted the anticancer activity against liver cancer cells (HepG-2). The results indicated that certain derivatives induced apoptosis through caspase activation pathways, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of thiophene-containing compounds were tested against Candida albicans. The findings suggested that specific structural variations improved antifungal activity by reducing biofilm formation and adherence, indicating potential applications in treating fungal infections .

Data Table: Comparison of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Type | Observed Effect |

|---|---|---|---|

| Anticancer | N-(thiophen-2-yl)-5,6-dihydropyridine | HepG-2 (liver cancer) | Induced apoptosis |

| Antimicrobial | Thiophene derivatives | Staphylococcus aureus | Inhibited growth |

| Anti-inflammatory | Various derivatives | In vitro inflammatory models | Reduced inflammatory markers |

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Key Differences :

- Substituent Position : The thiophene group is attached at the 3-position (vs. 2-position in the target compound), altering electronic distribution and steric interactions .

- Functional Groups : A methyl ester and tosyl (p-toluenesulfonyl) group replace the carboxamide, reducing hydrogen-bonding capacity but increasing lipophilicity.

- Saturation : The tetrahydropyridine ring in this analog is fully saturated at positions 1,4,5,6, whereas the target compound retains partial unsaturation (5,6-dihydro).

Physical Properties :

Pyridine-Based Carboxamide Derivatives

- Example 1 : N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide

The 4-chloro-3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophen-2-yl group .

- Example 2: 4-Chloro-3-(dimethylanilinosulfonyl)-N-(2-pyridinylmethyl)benzamide Molecular Formula: C₂₁H₂₀ClN₃O₃S (MW: 429.93) . Key Features:

- A sulfonamide linkage and pyridinylmethyl group diversify binding modes compared to the simpler carboxamide-thiophene linkage in the target compound.

Data Table: Comparative Analysis of Structural Analogs

Implications of Structural Variations

- Electronic Effects: Thiophen-2-yl vs. Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase electrophilicity and metabolic stability but reduce solubility compared to thiophene’s electron-rich system .

Synthetic Utility :

- Boronate esters (e.g., in Example 2) enable cross-coupling reactions, whereas the target compound’s carboxamide group may favor hydrogen bonding in biological systems .

Biological Activity

N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies that underline the compound's potential therapeutic effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with dihydropyridine intermediates. Various methods have been explored to optimize yields and purity. For instance, compounds derived from 2-amino-3-cyano-tetrahydrobenzothiophene have been reported to yield amide derivatives through reactions with ethyl acetoacetate and aromatic aldehydes .

Table 1: Summary of Synthesis Methods

| Method | Reaction Components | Yield (%) | Reference |

|---|---|---|---|

| Method A | 2-amino-3-cyano-tetrahydrobenzothiophene + ethyl acetoacetate | 77% | |

| Method B | Thiophene derivatives + dihydropyridine intermediates | Variable |

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The compound exhibited a notable IC50 value comparable to established anticancer agents like Harmine .

Case Study: Anticancer Efficacy

A study reported that the compound's anticancer activity was evaluated using the MTT assay. The results indicated that it significantly inhibited cell proliferation with an IC50 value around 2.40 ± 0.12 µM, showcasing its potential as a therapeutic agent against cancer .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been assessed for antimicrobial activity. Research indicates that it possesses significant inhibitory effects against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some showing MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 | |

| Compound B | Staphylococcus epidermidis | 0.25 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of key enzymes involved in cancer cell proliferation and antimicrobial resistance mechanisms.

For instance, one study highlighted its inhibitory activity on DNA gyrase with an IC50 of 31.64 μM, indicating potential as an antibacterial agent targeting bacterial DNA replication . Furthermore, the compound's ability to induce apoptosis in cancer cells has been observed, suggesting a multifaceted approach to its therapeutic action.

Q & A

Q. What are the recommended synthetic routes for N-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide?

Answer: The synthesis typically involves two key steps:

- Step 1: Suzuki-Miyaura cross-coupling to functionalize the dihydropyridine core. For example, tert-butyl-protected dihydropyridine boronate esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) are reacted with halogenated thiophene derivatives under Pd catalysis (e.g., Pd(dppf)Cl₂) in solvents like 1,2-dimethoxyethane or dioxane. Reaction conditions include 80–100°C under inert atmosphere .

- Step 2: Amide bond formation. The thiophen-2-amine moiety is coupled to the dihydropyridine carboxylic acid derivative using coupling agents like HATU or DCC, with bases such as DIPEA in anhydrous DMF or acetonitrile. Purification via silica gel chromatography (e.g., PE/EA gradients) or recrystallization ensures high yields (70–86%) .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%).

- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals (e.g., thiophene protons at δ 6.8–7.5 ppm, dihydropyridine NH at δ 8.1–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

- Crystallography: Single-crystal X-ray diffraction (if crystallizable) resolves bond lengths and angles, as demonstrated in analogous thiophene carboxamides .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the amide bond formation of this compound?

Answer:

- Coupling Agents: HATU or EDCI minimizes side reactions (e.g., racemization) compared to DCC.

- Solvent Control: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity while suppressing thiophene ring oxidation.

- Temperature: Reactions at 0–25°C reduce thermal decomposition. For example, slow addition of thiophen-2-amine to activated carboxylic acid intermediates at 0°C improves yield (85% vs. 60% at RT) .

Q. How do computational models predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., neurotensin receptors). Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong binding via hydrogen bonds (amide NH to receptor Asp residues) and π-π stacking (thiophene to hydrophobic pockets) .

- MD Simulations: GROMACS or AMBER simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD < 2.0 Å) indicates stable binding .

Q. How can data contradictions in biological activity assays be resolved?

Answer:

- Dose-Response Curves: Repeat IC₅₀ assays in triplicate (e.g., cancer cell lines) with positive controls (e.g., doxorubicin) to validate potency (e.g., IC₅₀ = 1.2 µM vs. 1.5 µM in initial tests).

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) discrepancies (>2-fold variation) may arise from species-specific enzyme expression .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.